molecular formula C20H20F3N3O5 B2720127 N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1396885-50-9

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2720127
CAS No.: 1396885-50-9
M. Wt: 439.391
InChI Key: ZLFSWBMLZJTWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a furan ring, a piperidine moiety, and a trifluoromethoxy-substituted phenyl group, making it a valuable molecule in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan-3-carbonyl intermediate: This involves the reaction of furan with a suitable carbonylating agent under controlled conditions.

    Synthesis of the piperidin-4-yl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent.

    Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent to form the desired compound.

    Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted phenyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-benzenesulfonamide

Uniqueness

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its trifluoromethoxy-substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c21-20(22,23)31-16-3-1-15(2-4-16)25-18(28)17(27)24-11-13-5-8-26(9-6-13)19(29)14-7-10-30-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSWBMLZJTWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.